N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide is a compound that features a trifluoromethyl group, a cyanomethyl group, and a pyrrole ring The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a pyrrole precursor using reagents such as Umemoto’s reagents . The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, a modular flow platform can be used to streamline the synthesis of trifluoromethyl-containing compounds by combining readily available organic precursors with cesium fluoride as the primary fluorine source . This method allows for the rapid generation of the desired product without relying on perfluoroalkyl precursor reagents.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The trifluoromethyl and cyanomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole oxides, while substitution reactions can yield a variety of functionalized pyrrole derivatives.
Scientific Research Applications
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and developing bioactive molecules.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the cyanomethyl group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide: This compound shares the trifluoromethyl and cyanomethyl groups but has a different ring structure.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are known for their reactivity and applications in medicinal chemistry.
α-(trifluoromethyl)styrenes: These derivatives are versatile intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring with both trifluoromethyl and cyanomethyl groups. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)6-2-1-5(14-6)7(15)13-4-3-12/h1-2,14H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISWNHWVISRBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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